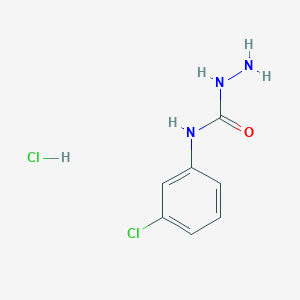

4-(3-Chlorophenyl)semicarbazide hydrochloride

Description

Chemical Context and Structural Significance of Semicarbazide Derivatives

Semicarbazide represents a fundamental chemical compound with the formula OC(NH2)(N2H3), characterized as a water-soluble white solid that functions as a derivative of urea. This compound forms the structural backbone for various semicarbazide derivatives, including this compound. The significance of semicarbazide chemistry lies in its distinctive reactive properties, particularly its ability to undergo condensation reactions with aldehydes and ketones to produce semicarbazones.

The structural foundation of semicarbazide involves a carbonyl group connected to both an amino group and a hydrazine component, creating a versatile scaffold for chemical modifications. Semicarbazide can be synthesized through several routes, with the most common being the reaction of urea with hydrazine:

OC(NH2)2 + N2H4 → OC(NH2)(N2H3) + NH3

The this compound compound represents a specialized derivative where the semicarbazide structure has been modified with a 3-chlorophenyl substituent and formulated as a hydrochloride salt. This modification significantly alters the compound's physicochemical properties and potential applications.

The significance of semicarbazide derivatives stems from their ability to form multiple hydrogen bonds, making them valuable building blocks in medicinal chemistry. The semicarbazone formation that results from the reaction between semicarbazides and carbonyl compounds typically produces crystalline products with characteristic melting points, facilitating their purification and identification. This property is particularly valuable in analytical chemistry for characterizing aldehydes and ketones.

Semicarbazide derivatives exhibit tautomeric behavior, which has been confirmed through X-ray crystallography studies of related compounds. These structural characteristics influence their interactions with biological targets and their potential as pharmaceutical intermediates.

Historical Development of Chlorophenyl-Substituted Semicarbazides

The historical trajectory of chlorophenyl-substituted semicarbazides is embedded within the broader evolution of semicarbazide chemistry. Early synthetic methods for semicarbazide were established in the late 19th century, including approaches such as the action of potassium cyanate on hydrazine sulfate and the reaction of hydrazine hydrate with urea.

The development of phenyl-substituted semicarbazides represented a significant advancement in expanding the structural diversity of these compounds. A general synthetic pathway for phenyl-substituted semicarbazides typically involves a multi-step process:

First, the synthesis of chlorophenylurea through the reaction of substituted aniline with sodium cyanate:

"The substituted aniline (0.1 mole) was dissolved in 20 ml of glacial acetic acid and 10 ml of water. To this, equimolar amount of sodium cyanate in 80 ml of warm water was added with stirring."

Second, the conversion of phenylurea to phenylsemicarbazide:

"The phenylsemicarbazide were prepared by heating equimolar quantities of the phenyl urea and hydrazine hydrate i.e. 0.05 mole, in ethanol under reflux for 48 hours with stirring."

The synthesis of 4-(3-Chlorophenyl)semicarbazide specifically involves the use of 3-chloroaniline as the starting material, followed by these reaction sequences to incorporate the semicarbazide moiety. Historical records indicate that research into substituted phenylsemicarbazides intensified during the mid-20th century, with chemists exploring various substitution patterns to develop compounds with specific properties.

The chlorophenyl-substituted variants gained particular attention due to their enhanced crystallinity and potential biological activities. The preparation of these compounds became more refined over time, with improved synthetic methodologies leading to higher yields and purer products.

By the early 21st century, various derivatives of chlorophenyl-substituted semicarbazides had been synthesized and characterized, including the 2-chlorophenyl, 3-chlorophenyl, and 4-chlorophenyl variants, each with distinct properties based on the position of the chlorine substituent. These developments contributed significantly to the understanding of structure-activity relationships within this class of compounds.

Pharmacological and Industrial Relevance of Halogenated Semicarbazides

Halogenated semicarbazides, including this compound, have demonstrated considerable significance in both pharmacological research and industrial applications. These compounds serve as essential intermediates in the synthesis of various bioactive molecules with diverse pharmacological properties.

Semicarbazide derivatives have been extensively investigated for their potential therapeutic applications. Research has revealed that semicarbazones and thiosemicarbazones exhibit antiviral, anti-infective, and antineoplastic activities through their ability to bind to copper or iron in cells. The introduction of halogen atoms, particularly chlorine, onto the semicarbazide scaffold enhances these biological activities through electronic effects and improved binding interactions with target molecules.

The pharmacological significance of halogenated semicarbazides extends to their role in developing compounds with specific biological activities. For instance, studies on chalcone-semicarbazone derivatives incorporating chlorophenyl-substituted semicarbazides have demonstrated promising anti-inflammatory and analgesic properties. These findings suggest potential applications in pain management and inflammatory conditions.

Research on semicarbazide and thiosemicarbazide derivatives has revealed a spectrum of biological activities, including "antibacterial, antifungal, anticonvulsant, antitubercular, antimalarial, anticancer, analgesic, antipyretic, anti-inflammatory, antioxidant, antiviral, and other biological activities". The chlorine substituent in compounds like this compound contributes to these activities through electronic effects that influence binding interactions with biological targets.

In the industrial sector, halogenated semicarbazides serve as valuable reagents in analytical chemistry. Semicarbazide hydrochloride functions as a "derivatizing agent for carbonyl compounds as their semicarbazones which produces crystalline compounds with characteristic melting points". This property is exploited in the separation and identification of aldehydes and ketones in complex mixtures.

The synthetic versatility of halogenated semicarbazides makes them important intermediates in the preparation of heterocyclic compounds with industrial applications. They serve as precursors for various nitrogen-containing heterocycles that find use in pharmaceutical, agrochemical, and material science applications.

Moreover, studies have investigated the use of semicarbazide derivatives in metal coordination chemistry. Transition metal complexes of semicarbazides and thiosemicarbazides have been synthesized and characterized, with research indicating that "the Cu-HL2 complex had more antibacterial activity as compared to Cu-HL1 complex". These findings highlight the potential of halogenated semicarbazides in developing metal-based therapeutic agents.

The industrial relevance of these compounds extends to their potential applications as "cross-linking agents for oxidized ethylene polymers and acrylic fibers" and as "stabilizers for ethylenevinylacetate polymers". Additionally, they have been explored for use in the preparation of anion-exchangers from polyethylene-polyamines, demonstrating their utility beyond pharmaceutical applications.

Recent research has focused on optimizing the structure of semicarbazide derivatives to enhance their biological activities while minimizing toxicity. Studies comparing thiosemicarbazide and semicarbazide derivatives have noted differences in lipophilicity and biological activity profiles, indicating that "semicarbazide is about 1/20 as toxic as thiosemicarbazide". This has prompted further investigation into structural modifications that can optimize the therapeutic potential of these compounds.

Properties

IUPAC Name |

1-amino-3-(3-chlorophenyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O.ClH/c8-5-2-1-3-6(4-5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYISWWFCUZOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374057 | |

| Record name | 4-(3-Chlorophenyl)semicarbazide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-50-4 | |

| Record name | 4-(3-Chlorophenyl)semicarbazide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-50-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)semicarbazide hydrochloride typically involves the reaction of 3-chlorobenzoyl chloride with semicarbazide hydrochloride. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)semicarbazide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Formation of chlorophenyl oxides.

Reduction: Formation of chlorophenyl amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been extensively studied for its diverse applications:

Medicinal Chemistry

4-(3-Chlorophenyl)semicarbazide hydrochloride has been investigated for its potential as a pharmacological agent. Studies have shown that it exhibits:

- Anticonvulsant Activity : Research indicates that derivatives of this compound demonstrate significant anticonvulsant properties. For example, a study revealed that certain synthesized compounds provided up to 91.21% protection in the maximal electroshock test, outperforming standard anticonvulsant medications like phenytoin.

- Antimicrobial Activity : In vitro studies have indicated that the compound is effective against various bacterial strains, including E. coli and S. aureus. The mechanism appears to involve modulation of gene expression related to metabolism and virulence in bacteria.

- Anticancer Activity : Preliminary findings suggest that this compound may inhibit cell proliferation in cancer cell lines, promoting apoptosis through caspase activation pathways.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the preparation of other biologically active molecules. It is often utilized in the synthesis of:

- Anti-allergic Drugs : As an intermediate in the synthesis of antihistamine compounds, enhancing their therapeutic profiles .

- Pharmaceutical Intermediates : Its reactivity allows it to be used in the development of various pharmaceuticals, including antidepressants and anti-inflammatory agents .

Case Studies and Research Findings

The following table summarizes notable studies related to the applications of this compound:

| Study | Findings |

|---|---|

| Sharda et al. (2010) | Demonstrated enhanced anticonvulsant activity of chlorinated semicarbazides compared to non-chlorinated derivatives. |

| Pandeya et al. (2000) | Highlighted the significance of chlorination in increasing biological activity across various semicarbazides. |

| Recent Anticancer Studies | Indicated significant inhibition of cancer cell proliferation and increased apoptosis rates in treated cells. |

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)semicarbazide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Positional Isomers: 4-(4-Chlorophenyl)semicarbazide Hydrochloride

For instance, in MAO-B inhibitors, para-substituted aryl groups enhance binding affinity compared to meta-substituted variants .

Table 1: Structural Analogs of 4-(3-Chlorophenyl)semicarbazide Hydrochloride

Thiosemicarbazide Derivatives

Replacing the semicarbazide oxygen with sulfur yields 4-(3-chlorophenyl)-3-thiosemicarbazide, which demonstrates enhanced antimicrobial activity against E. coli and C. albicans (MIC < 0.5 µg/mL). The thiosemicarbazide moiety improves lipophilicity (higher logP), facilitating membrane penetration .

Semicarbazones with Heterocyclic Moieties

Condensation of 4-(3-chlorophenyl)semicarbazide with ketones or aldehydes produces semicarbazones. Notable examples include:

- Dibromoisatin Semicarbazones (e.g., DH-05, DH-11) : Exhibit potent anticonvulsant activity in maximal electroshock (MES) models with minimal neurotoxicity (ED₅₀ = 45 mg/kg vs. phenytoin’s 30 mg/kg) .

- 2-Amino-5-nitrothiazole-derived Semicarbazones: Compound 17 (IC₅₀ = 0.024 µM) inhibits butyrylcholinesterase (BuChE) 10-fold more effectively than tacrine, a standard drug .

Anticonvulsant Activity

4-(3-Chlorophenyl)semicarbazide derivatives act via voltage-gated sodium channel modulation, akin to phenytoin. In contrast, dibromoisatin semicarbazones (e.g., DH-11) target GABAergic pathways, reducing seizure propagation . Thiosemicarbazides exhibit dual antimicrobial and anticonvulsant properties, suggesting multi-target mechanisms .

Enzyme Inhibition

Semicarbazones with nitrothiazole moieties (e.g., Compound 4) selectively inhibit MAO-B (IC₅₀ = 0.212 µM), a key target in Parkinson’s disease. The meta-chlorophenyl group enhances hydrophobic interactions within the enzyme’s active site, while bulkier substituents (e.g., 4-bromophenyl) improve selectivity .

Antimicrobial Activity

4-(3-Chlorophenyl)-3-thiosemicarbazide derivatives show broad-spectrum activity against Gram-positive (B. subtilis) and Gram-negative (E. coli) pathogens. The thiosemicarbazide’s sulfur atom facilitates metal ion chelation, disrupting microbial metalloenzymes .

Q & A

Q. What are optimal conditions for large-scale synthesis?

Q. How to validate computational models for structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.